molecular formula C19H21NO4 B6412586 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% CAS No. 1261903-75-6

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6412586
CAS RN: 1261903-75-6
M. Wt: 327.4 g/mol
InChI Key: NFYBRUYWXUCAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid (2-BOC-AMPB) is an organic compound with a wide range of applications in the field of chemistry. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives. Due to its high solubility in water, 2-BOC-AMPB is also used as a surfactant and as a stabilizer for various chemical reactions.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has been used extensively in scientific research. It has been used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives. It is also used as a surfactant and as a stabilizer for various chemical reactions. In addition, 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% acts as an acid catalyst in the synthesis of various compounds. It is able to catalyze the reaction of 4-BOC-aminophenol with 5-methylbenzoic acid to form 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid. The reaction is carried out in aqueous solution at a temperature of 80-90 °C.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has a wide range of biochemical and physiological effects. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used as a surfactant and as a stabilizer for various chemical reactions. In addition, 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% is used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives.

Advantages and Limitations for Lab Experiments

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has several advantages for laboratory experiments. It is highly soluble in water, which makes it easier to work with in aqueous solutions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% is an acid catalyst and can be hazardous if handled improperly.

Future Directions

For the use of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% include further research into its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers and resins. In addition, further research into its use as a surfactant and as a stabilizer for various chemical reactions is needed.

Synthesis Methods

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% can be synthesized using the following reaction: 4-BOC-aminophenol + 5-methylbenzoic acid → 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid. The reaction is carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

5-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-5-10-15(16(11-12)17(21)22)13-6-8-14(9-7-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBRUYWXUCAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid

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